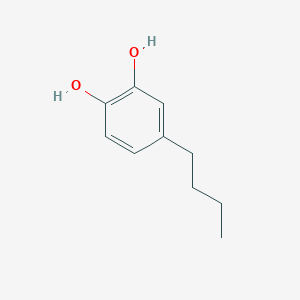

4-Butylbenzene-1,2-diol

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted benzene derivatives can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was accomplished by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride . These methods suggest that the synthesis of 4-Butylbenzene-1,2-diol could potentially be achieved through nucleophilic substitution reactions involving appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives can be complex, as seen in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where X-ray crystallography revealed large bond angles around the phosphorus atoms . The introduction of bulky substituents, such as tert-butyl groups, can lead to increased interchain distances and decreased intermolecular forces, as observed in the synthesis of new polyimides . These findings suggest that the molecular structure of 4-Butylbenzene-1,2-diol would likely be influenced by the presence of the butyl group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can vary significantly. For example, the dimagnesiated compound 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was characterized by reactions such as hydrolysis and halogenation . The bromination of 1,4-di-tert-butylbenzene resulted in the formation of various brominated products, indicating that the position of substituents on the benzene ring can influence the outcome of such reactions . These studies provide a framework for understanding how 4-Butylbenzene-1,2-diol might undergo chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are closely related to their molecular structures. Polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibited low dielectric constants, low moisture absorption, and high glass transition temperatures due to the presence of tert-butyl side groups . Similarly, the synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yielded a compound with high melting points, indicating strong intermolecular interactions . These properties suggest that 4-Butylbenzene-1,2-diol would also have unique physical and chemical characteristics influenced by its substituents.

Aplicaciones Científicas De Investigación

Application 1: Antibacterial Activity

- Summary of Application : 4-Butylbenzene-1,2-diol has been found to have strong antibacterial activity against several plant pathogens .

- Methods of Application : The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens .

- Results : The compound showed strong antibacterial activity against four plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc) and X. campestris pv. mangiferaeindicae (Xcm) . The minimum inhibitory concentration (MIC) values ranged from 333.75 to 1335 μmol/L .

Application 2: Inhibitor in Polymerization

- Summary of Application : 4-Butylbenzene-1,2-diol is widely utilized as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers .

- Methods of Application : The compound is added during the polymerization process to prevent premature polymerization .

- Results : The compound effectively inhibits the polymerization of various reactive monomers, ensuring the stability and quality of the final product .

Application 3: Synthesis of Tungsten Oxide Nanoparticles

- Summary of Application : 4-Butylbenzene-1,2-diol plays an important role in the synthesis of tungsten oxide nanoparticles by nonaqueous sol-gel process .

- Methods of Application : The compound is used in the nonaqueous sol-gel process to synthesize tungsten oxide nanoparticles .

- Results : The compound effectively aids in the synthesis of tungsten oxide nanoparticles, contributing to the development of nanotechnology .

Application 4: Synthesis of Benzene Derivatives

- Summary of Application : 4-Butylbenzene-1,2-diol can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application : The compound can undergo electrophilic aromatic substitution, forming a sigma-bond with the electrophile to generate a positively charged benzenonium intermediate . This intermediate can then react further to form a substituted benzene ring .

- Results : The use of 4-Butylbenzene-1,2-diol in this way allows for the synthesis of a wide range of benzene derivatives .

Application 5: Reactions at the Benzylic Position

- Summary of Application : 4-Butylbenzene-1,2-diol can undergo reactions at the benzylic position, which are very important for synthesis problems .

- Methods of Application : The compound can undergo free radical bromination of alkyl benzenes .

- Results : These reactions allow for the synthesis of a variety of compounds, expanding the range of possible synthetic products .

Application 6: Synthesis of Other Chemical Compounds

- Summary of Application : 4-Butylbenzene-1,2-diol can be used as a starting material in the synthesis of other chemical compounds .

- Methods of Application : The compound can undergo various chemical reactions, such as electrophilic aromatic substitution, to form other chemical compounds .

- Results : The use of 4-Butylbenzene-1,2-diol in this way allows for the synthesis of a wide range of chemical compounds .

Safety And Hazards

Exposure to 4-Butylbenzene-1,2-diol can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the isolation of 4-allylbenzene-1,2-diol from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The compound was shown to have strong antibacterial activity against four plant pathogens . This research suggests potential applications of 4-Butylbenzene-1,2-diol in the development of new pesticides .

Propiedades

IUPAC Name |

4-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPWYRENKSWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559498 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzene-1,2-diol | |

CAS RN |

2525-05-5 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.